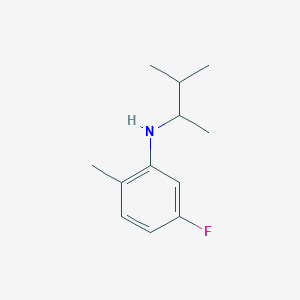
5-fluoro-2-methyl-N-(3-methylbutan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-2-methyl-N-(3-methylbutan-2-yl)aniline is an organic compound with the molecular formula C12H18FN. It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the 5-position, a methyl group at the 2-position, and an N-(3-methylbutan-2-yl) group. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methyl-N-(3-methylbutan-2-yl)aniline typically involves the following steps:
Nitration: The starting material, 2-methylaniline, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group, yielding 5-amino-2-methylaniline.
Fluorination: The amino group is converted to a fluorine atom through a diazotization reaction followed by a Sandmeyer reaction.
Alkylation: Finally, the fluorinated compound is alkylated with 3-methylbutan-2-yl chloride under basic conditions to yield the target compound
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by fluorination and alkylation. These processes are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-methyl-N-(3-methylbutan-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines .
Scientific Research Applications
5-fluoro-2-methyl-N-(3-methylbutan-2-yl)aniline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-fluoro-2-methyl-N-(3-methylbutan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The fluorine atom and the alkyl groups play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the specific biological context .
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-methylaniline: This compound lacks the N-(3-methylbutan-2-yl) group, making it less bulky and potentially less reactive.
2-methyl-N-(3-methylbutan-2-yl)aniline: This compound lacks the fluorine atom, which may affect its reactivity and binding properties
Uniqueness
5-fluoro-2-methyl-N-(3-methylbutan-2-yl)aniline is unique due to the presence of both the fluorine atom and the N-(3-methylbutan-2-yl) group. These substituents confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H18FN |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
5-fluoro-2-methyl-N-(3-methylbutan-2-yl)aniline |
InChI |
InChI=1S/C12H18FN/c1-8(2)10(4)14-12-7-11(13)6-5-9(12)3/h5-8,10,14H,1-4H3 |
InChI Key |
QERICFSUFVZNHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(Pentan-3-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B15263632.png)
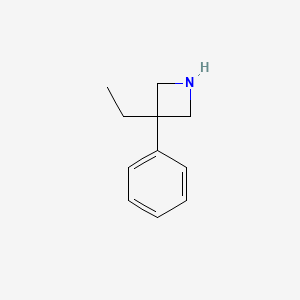


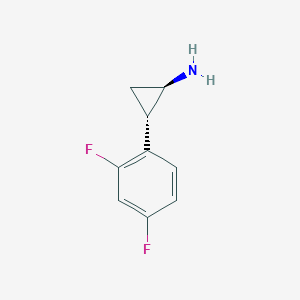
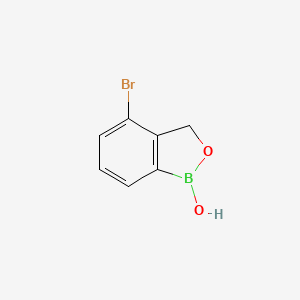
![(Butan-2-yl)[(2,4,5-trimethylphenyl)methyl]amine](/img/structure/B15263719.png)
![3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile](/img/structure/B15263720.png)
![tert-Butyl 5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylate](/img/structure/B15263722.png)
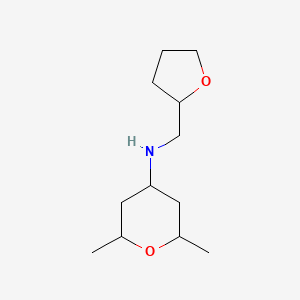
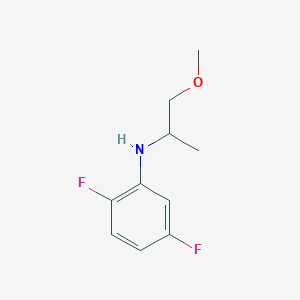
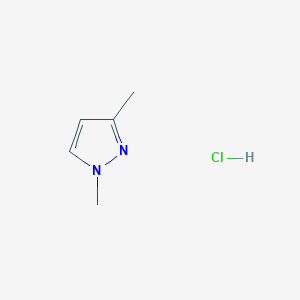
![(2-[Cyano(methyl)amino]ethyl)dimethylamine](/img/structure/B15263742.png)
![1-{[1-(2-Fluorophenyl)propyl]amino}propan-2-ol](/img/structure/B15263747.png)
